molecular formula C14H18BNO6 B2821704 2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 2377607-48-0

2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B2821704
CAS RN: 2377607-48-0
M. Wt: 307.11
InChI Key: JEHTTXNLIZTRDF-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule that contains a benzoic acid group, a nitro group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. The presence of these functional groups suggests that it could be used as an intermediate in organic synthesis .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar groups are often synthesized through nucleophilic and amidation reactions . The tetramethyl-1,3,2-dioxaborolan-2-yl group can be introduced using bis(pinacolato)diboron in the presence of a suitable catalyst .

Scientific Research Applications

Organic Synthesis Intermediate

This compound can serve as an intermediate in organic synthesis due to its high stability, low toxicity, and high reactivity in various transformation processes .

Diels-Alder Reactions

It can be used in Diels-Alder reactions, which are a type of organic chemical reaction (specifically, a cycloaddition) between a conjugated diene and a substituted alkene .

Suzuki Coupling Reactions

In the field of organic synthesis, boronic acid compounds like this one are often used in Suzuki coupling reactions. This is a type of palladium-catalyzed cross coupling reaction that allows for the synthesis of complex organic compounds .

Enzyme Inhibitors

Boric acid compounds are often used as enzyme inhibitors in drug research. They can be used to treat various conditions, including tumors and microbial infections .

Fluorescent Probes

This compound can also be used as a fluorescent probe to identify various substances, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds, like those in this compound, are widely used in the construction of stimulus-responsive drug carriers. These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .

Catalyst in Organic Reactions

This compound can also serve as a catalyst in various organic reactions, facilitating the transformation of reactants into products .

Preparation of Chemical Intermediates

Finally, it can be used in the preparation of various chemical intermediates in the pharmaceutical and chemical industries .

properties

IUPAC Name

2-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO6/c1-8-10(12(17)18)6-9(7-11(8)16(19)20)15-21-13(2,3)14(4,5)22-15/h6-7H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHTTXNLIZTRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)[N+](=O)[O-])C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

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